1-Ethynyl-4-(trifluoromethoxy)benzene
Overview
Description
Mechanism of Action
Target of Action
It is known to be a useful molecule for biomolecular cross-coupling reactions .
Mode of Action
1-Ethynyl-4-(trifluoromethoxy)benzene is an unsymmetrical molecule, which facilitates the synthesis of unsymmetrical molecules . This can be accomplished by sequential or simultaneous cross-coupling reactions .
Biochemical Pathways
Its role in biomolecular cross-coupling reactions suggests it may influence various biochemical pathways depending on the specific targets it interacts with .
Result of Action
As a molecule used in biomolecular cross-coupling reactions, it likely contributes to the formation of complex molecular structures .
Action Environment
It is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place .
Preparation Methods
1-Ethynyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 4-iodo-1-(trifluoromethoxy)benzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process. The reaction conditions often include heating the mixture to around 60-80°C for several hours to achieve a good yield.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
1-Ethynyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides to form dihaloalkenes or haloalkanes.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers, where the trifluoromethoxy group imparts desirable properties like thermal stability and chemical resistance.
Comparison with Similar Compounds
1-Ethynyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group. The presence of the oxygen atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and properties.
4-Ethynylphenol: This compound has a hydroxyl group instead of a trifluoromethoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
4-Ethynylanisole: This compound has a methoxy group instead of a trifluoromethoxy group. The methoxy group is less electron-withdrawing than the trifluoromethoxy group, leading to differences in reactivity and stability.
The uniqueness of this compound lies in the combination of the ethynyl and trifluoromethoxy groups, which impart distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWGGRCLMVYXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380976 | |
Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160542-02-9 | |
Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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